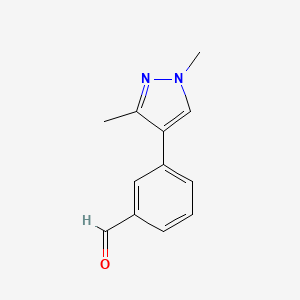
4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine is an organic compound that features a piperidine ring substituted with a fluorine atom and a benzene ring with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-fluoropiperidine with benzene-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom and amine groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The piperidine ring and amine groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Piperidin-1-yl)benzene-1,2-diamine: Similar structure but lacks the fluorine atom.
4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: Contains a methyl group instead of a fluorine atom.
4-Fluoro-1,2-phenylenediamine: Similar structure but lacks the piperidine ring
Uniqueness
The presence of the fluorine atom in 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Eigenschaften
Molekularformel |
C11H16FN3 |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H16FN3/c12-8-3-5-15(6-4-8)9-1-2-10(13)11(14)7-9/h1-2,7-8H,3-6,13-14H2 |
InChI-Schlüssel |
FIQYEORLIGRFTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1F)C2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)







![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)


![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
